molecular formula C7H12N2O3 B14897429 (3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid

(3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid

Cat. No.: B14897429
M. Wt: 172.18 g/mol
InChI Key: MDTPEUBXVBSCLM-KVQBGUIXSA-N
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Description

(3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene ring structure with amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of amino and hydroxyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary amines.

Scientific Research Applications

(3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester

Uniqueness

(3R,4R,5S)-4,5-Diamino-3-hydroxycyclohex-1-ene-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(3R,4R,5S)-4,5-diamino-3-hydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H12N2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h2,4-6,10H,1,8-9H2,(H,11,12)/t4-,5+,6+/m0/s1

InChI Key

MDTPEUBXVBSCLM-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](C=C1C(=O)O)O)N)N

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)N)N

Origin of Product

United States

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